Cas no 1316219-87-0 (4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide)

4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide is a structurally complex pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a benzamide moiety linked to a substituted pyrimidine core, incorporating dimethylamino and morpholinyl functional groups. This combination enhances its versatility as a synthetic intermediate or pharmacophore for drug discovery. The compound's rigid scaffold and polar substituents may contribute to improved binding affinity and selectivity in biological systems. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in the development of kinase inhibitors or other targeted therapies. The presence of multiple heteroatoms offers opportunities for further derivatization and optimization of physicochemical properties.
4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide structure
1316219-87-0 structure
Product Name:4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide
CAS No:1316219-87-0
MF:C17H21N5O2
MW:327.380943059921
MDL:MFCD19691400
CID:4694176
Update Time:2025-10-29

4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide
    • 4-[2-(dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl]benzamide
    • 4-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide
    • MDL: MFCD19691400
    • Inchi: 1S/C17H21N5O2/c1-22(2)17-20-9-13(11-3-5-12(6-4-11)16(18)23)15(21-17)14-10-19-7-8-24-14/h3-6,9,14,19H,7-8,10H2,1-2H3,(H2,18,23)
    • InChI Key: WFEAHQOGWLNUTN-UHFFFAOYSA-N
    • SMILES: O1CCNCC1C1C(=CN=C(N(C)C)N=1)C1C=CC(C(N)=O)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Topological Polar Surface Area: 93.4

4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
067594-250mg
4-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide
1316219-87-0
250mg
$310.00 2023-09-06
Chemenu
CM493759-1g
4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide
1316219-87-0 97%
1g
$652 2024-08-02

Additional information on 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide

Recent Advances in the Study of 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide (CAS: 1316219-87-0)

The compound 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide (CAS: 1316219-87-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique pyrimidine and morpholine scaffold, has been the subject of several studies aimed at elucidating its biological activity and mechanism of action. Recent research has focused on its role as a kinase inhibitor, particularly in the context of cancer therapy, where it has shown promising results in preclinical models.

One of the key findings from recent studies is the compound's ability to selectively inhibit specific kinases involved in cell proliferation and survival pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide exhibits potent inhibitory activity against the PI3K/AKT/mTOR pathway, a critical signaling cascade often dysregulated in various cancers. The study utilized a combination of in vitro kinase assays and cell-based models to validate the compound's efficacy and selectivity, highlighting its potential as a targeted therapy for PI3K-driven malignancies.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile and drug-like characteristics. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported on the optimization of the compound's physicochemical properties to enhance its bioavailability and metabolic stability. Through systematic structural modifications, researchers were able to improve the compound's solubility and reduce its susceptibility to hepatic metabolism, thereby increasing its therapeutic potential. These findings underscore the importance of structural optimization in the development of kinase inhibitors.

Another area of interest is the compound's potential application in combination therapies. A recent preprint on bioRxiv described synergistic effects when 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide was co-administered with immune checkpoint inhibitors in murine models of melanoma. The study observed enhanced tumor regression and prolonged survival, suggesting that the compound may augment the efficacy of immunotherapies. This finding opens new avenues for exploring combination regimens in oncology.

Despite these promising results, challenges remain in the clinical translation of 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide. A 2023 review in Expert Opinion on Drug Discovery highlighted the need for further toxicological studies to assess the compound's safety profile, particularly its potential off-target effects. Additionally, the review emphasized the importance of identifying biomarkers to predict patient response, which would facilitate personalized treatment strategies.

In conclusion, 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide (CAS: 1316219-87-0) represents a promising candidate for targeted cancer therapy, with recent studies shedding light on its mechanism of action, pharmacokinetic properties, and potential for combination therapies. However, further research is needed to address the remaining challenges and fully realize its therapeutic potential. The ongoing investigations into this compound exemplify the dynamic and iterative nature of drug discovery in the chemical biology and medicinal chemistry fields.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd